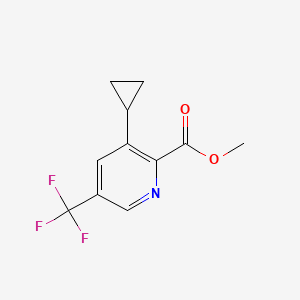
N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide typically involves the reaction of N-methylacetamide with 2-(piperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as crystallization or distillation to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of various derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide
- N-Methyl-N-[2-(1-piperazinyl)ethyl]-2-(1,2,3-triazolidin-1-yl)acetamide
- Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
Comparison: N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide is unique due to its specific structural features and the presence of the piperazine ring. This makes it distinct in terms of its chemical reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activity further highlight its uniqueness.
Propriétés
Formule moléculaire |
C9H19N3O |
|---|---|
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
N-methyl-N-(2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-9(13)11(2)7-8-12-5-3-10-4-6-12/h10H,3-8H2,1-2H3 |
Clé InChI |
MSDDUAJLZHMVRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


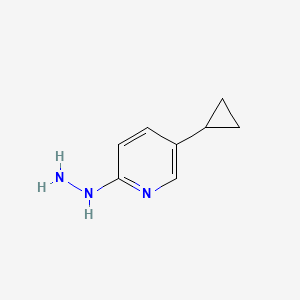
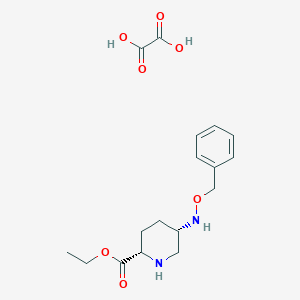

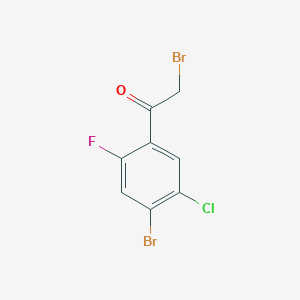

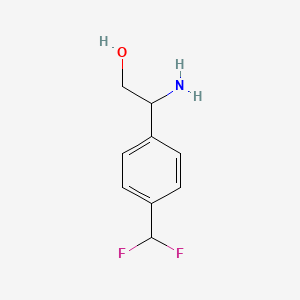
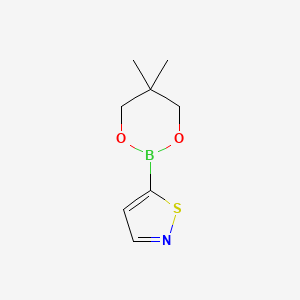
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
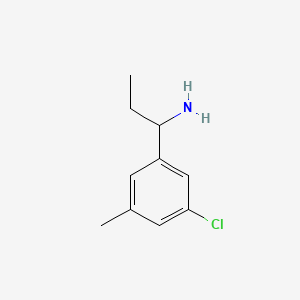
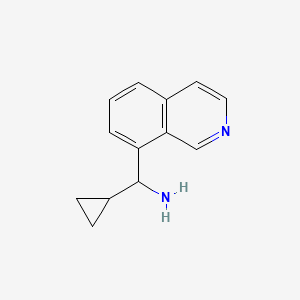
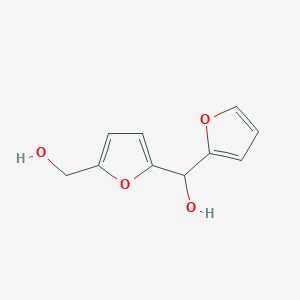
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)

